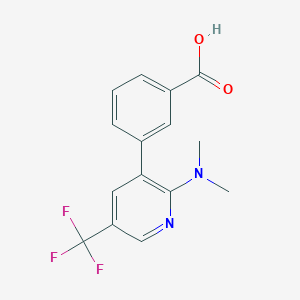
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid
Übersicht
Beschreibung
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid is a useful research compound. Its molecular formula is C15H13F3N2O2 and its molecular weight is 310.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzoic acid (commonly referred to as DMTB) is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of DMTB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13F3N2O2
- Molecular Weight : 310.28 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl moiety, which are critical for its biological activity.
Biological Activity Overview
DMTB has been investigated for various biological activities, including:
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Properties
Anticancer Activity
DMTB has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, DMTB exhibited significant cytotoxic effects against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines with IC50 values ranging from 1.48 to 5.33 µM .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 1.48 |
| PC-3 | 5.33 |
| HCT-116 | 3.46 |
The mechanism by which DMTB exerts its anticancer effects involves the following pathways:
- Cell Cycle Arrest : DMTB induces G2/M phase arrest in cancer cells, leading to inhibited cell division.
- Apoptosis Induction : It promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
- Targeting Signaling Pathways : DMTB has been identified as an inhibitor of the p38 MAPK signaling pathway, which is crucial in regulating inflammation and cell survival .
Anti-inflammatory Effects
DMTB has also been studied for its anti-inflammatory properties. In vivo studies have shown that it can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation . The compound's ability to inhibit LPS-induced TNF-alpha release suggests its potential for treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of DMTB on various tumor cell lines using MTT assays. Results indicated that DMTB effectively inhibited cell proliferation and induced apoptosis, particularly in breast and prostate cancer cells .
- Inflammation Model : In a model of lipopolysaccharide (LPS)-induced inflammation in mice, DMTB administration resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers, highlighting its therapeutic potential in neuroinflammatory conditions .
Eigenschaften
IUPAC Name |
3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-20(2)13-12(7-11(8-19-13)15(16,17)18)9-4-3-5-10(6-9)14(21)22/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFJTMGJNYCYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















